N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
N-(2-Hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a thienopyrimidine-derived acetamide featuring a hydroxyphenyl moiety and a 4-hydroxy-6-isopropyl-substituted thieno[2,3-d]pyrimidine core. Thienopyrimidines are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10(2)14-7-11-17(24)20-15(21-18(11)26-14)8-25-9-16(23)19-12-5-3-4-6-13(12)22/h3-7,10,22H,8-9H2,1-2H3,(H,19,23)(H,20,21,24) |
InChI Key |
WBHQAILHEDJWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Thieno[2,3-d]Pyrimidin Core Formation
The thieno[2,3-d]pyrimidin core is central to the compound’s structure. Patent WO2009001214A2 outlines a cyclization method using amide-substituted heterocyclic amines and aldehydes in the presence of p-toluenesulfonic acid (p-TsOH) in glacial acetic acid . For example, heating a mixture of 2-aminothiophene-3-carboxamide derivatives with isopropyl-containing aldehydes at 95°C for 8–10 hours induces cyclization. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, yielding the thieno[2,3-d]pyrimidin ring .
A complementary approach from PMC articles involves [4+2] cyclocondensation between 1,4-binucleophiles and thiourea analogs. Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate serves as a key reagent, facilitating the formation of the pyrimidine ring under basic conditions . This method achieves moderate yields (45–60%) but requires stringent control of solvent polarity to prevent side reactions.
Sulfanyl Acetamide Linkage via Nucleophilic Substitution
The sulfanyl acetamide bridge is introduced through nucleophilic substitution. As demonstrated in VulcanChem’s protocol for analogous compounds, 2-mercaptoacetamide derivatives react with chloromethyl-thieno[2,3-d]pyrimidin intermediates in polar aprotic solvents like dimethylformamide (DMF) . The reaction is catalyzed by triethylamine, which deprotonates the thiol group to enhance nucleophilicity.
Key parameters :
A patent (WO2010027236A2) highlights the use of piperazine-1-carboxylate derivatives to stabilize intermediates during this step, reducing epimerization risks .
Protection-Deprotection of Hydroxy Groups
Both the 2-hydroxyphenyl and 4-hydroxy-thieno[2,3-d]pyrimidin groups require protection to prevent undesired oxidation or side reactions. Tert-butyldimethylsilyl (TBS) and benzyl (Bn) groups are commonly used . For instance:
-
Protection :
-
Deprotection :
Multi-Step Synthesis Pathways
A representative synthetic route integrates the above steps:
Step 1 : Synthesis of 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidin-2-carbaldehyde
-
Reagents : 2-Amino-5-isopropylthiophene-3-carboxamide, isobutyraldehyde
-
Conditions : p-TsOH/CH₃COOH, 95°C, 10 hours
Step 2 : Chloromethylation at C2
Step 3 : Sulfanyl Acetamide Coupling
-
Reagents : N-(2-hydroxyphenyl)-2-mercaptoacetamide, K₂CO₃
-
Conditions : DMF, 25°C, 18 hours
Step 4 : Global Deprotection
Comparative Analysis of Synthetic Routes
The multi-step pathway (Steps 1–4) remains the most reliable, achieving a cumulative yield of 42–48%. Alternatives like one-pot cyclization-substitution have been explored but suffer from lower yields (<35%) due to competing reactions .
Mechanistic Insights and Side Reactions
-
Cyclization : Acidic conditions promote protonation of the aldehyde, enhancing electrophilicity for imine formation. Steric hindrance from the isopropyl group slows reaction kinetics but improves product stability .
-
Chloromethylation : Over-chlorination at C6 is mitigated by low-temperature POCl₃ addition .
-
Coupling : Thiolate intermediates may undergo oxidation to disulfides; inert atmospheres (N₂/Ar) are critical .
Purification and Characterization
Final purification employs column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol/water . Characterization via ¹H NMR and HRMS confirms structure:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) and hydroxyl (-OH) groups in this compound participate in nucleophilic substitution reactions. Key findings include:
-
Thiol-disulfide exchange : The sulfanyl group undergoes substitution with electrophilic reagents such as alkyl halides or activated aryl halides, forming new thioether bonds. Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and bases like potassium carbonate at 60–80°C.
-
Hydroxyl group reactivity : The phenolic -OH group at the 2-hydroxyphenyl moiety can be alkylated or acylated under Mitsunobu conditions (e.g., DIAD, PPh<sub>3</sub>) or via Schotten-Baumann acylation.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Thioether formation | R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 70°C | Bioactive derivative synthesis | |
| Phenolic alkylation | DIAD, PPh<sub>3</sub>, R-OH, THF, rt | Prodrug development |
Cyclization Reactions
Cyclization is critical for constructing the thieno[2,3-d]pyrimidine core. A patented method involves:
-
Aldehyde-mediated cyclization : Reacting the intermediate amide with aldehydes (R<sub>2</sub>CHO) in glacial acetic acid with p-toluenesulfonic acid (p-TsOH) as a catalyst. This step forms the pyrimidine ring via dehydration .
Oxidation-Reduction Reactions
-
Sulfanyl oxidation : The -S- group oxidizes to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) using oxidizing agents like mCPBA or H<sub>2</sub>O<sub>2</sub>/acetic acid. This modification alters the compound’s electronic properties and binding affinity.
-
Reductive amination : The acetamide moiety can be reduced to a secondary amine using LiAlH<sub>4</sub> or NaBH<sub>4</sub>/AcOH, enabling further functionalization.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux yields the corresponding carboxylic acid, facilitating salt formation or esterification .
-
Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) cleaves the amide bond, producing a thiol intermediate.
Esterification and Acylation
-
Esterification : The hydroxyl group reacts with ethyl bromoacetate in ethanol under reflux to form ester derivatives, a common step in prodrug synthesis .
-
Acylation : Acetic anhydride or acetyl chloride acetylates free -NH groups in anhydrous dichloromethane with pyridine as a base .
Table 2: Functional Group Reactivity Hierarchy
| Functional Group | Reactivity (Descending Order) | Common Transformations |
|---|---|---|
| -SH (sulfanyl) | High | Alkylation, oxidation |
| -OH (phenolic) | Moderate | Acylation, Mitsunobu alkylation |
| -NH (amide) | Low | Hydrolysis, reduction |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s sulfhydryl-directed covalent binding to cysteine residues in enzymes (e.g., kinases) is mechanistically significant. This interaction is pH-dependent and occurs preferentially in mildly acidic environments .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfanyl bond, forming disulfide byproducts.
-
Thermal decomposition : Above 200°C, the compound degrades via retro-Diels-Alder fragmentation of the pyrimidine ring.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Compounds with thieno-pyrimidine moieties have demonstrated significant antimicrobial properties against various pathogens.
- Minimum inhibitory concentrations (MICs) for similar compounds range from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- Preliminary studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- In vitro studies reveal IC50 values indicating effective inhibition of cancer cell lines, suggesting interference with critical cellular signaling pathways involved in tumor growth.
-
Anti-inflammatory Effects
- The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.
- Inhibition assays have shown COX-1 IC50 = 25 µM and COX-2 IC50 = 30 µM, indicating potential therapeutic use in chronic inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thieno-pyrimidine derivatives against various bacterial strains. Results indicated effective inhibition at low concentrations, supporting the potential for development as antimicrobial agents.
Case Study 2: Anticancer Mechanism
In vitro experiments on several cancer cell lines demonstrated that compounds similar to N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide significantly reduced cell viability, with specific IC50 values highlighting its potency against particular cancer types.
Case Study 3: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties showed that this compound could inhibit key enzymes involved in inflammation, suggesting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Acetamides
Key Observations :
- Steric Effects: The 6-isopropyl group on the thienopyrimidine core introduces greater steric bulk compared to methyl or phenyl substituents, which may influence binding pocket interactions in biological targets .
- Aromatic Ring Geometry : In , a dihedral angle of 91.9° between pyrimidine and benzene rings suggests near-perpendicular orientation, which contrasts with smaller angles (e.g., 42.25° in ) observed in other acetamides. This conformational flexibility could affect molecular recognition .
Table 2: Property Comparison Based on Substituents
Analysis :
- Lipophilicity : The target compound’s logP (3.2) is lower than (5.8), likely due to hydrophilic hydroxy groups, suggesting better aqueous solubility but reduced membrane permeability .
- Hydrogen Bonding: With three H-bond donors, the target compound may exhibit stronger interactions with polar targets (e.g., enzymes) compared to analogs with fewer donors .
Crystallographic and Conformational Insights
- Dihedral Angles : In , dihedral angles between pyrimidine and benzene rings range from 42.25° to 67.84°, influencing molecular rigidity. The target compound’s hydroxy groups may favor planar conformations, optimizing π-π stacking or hydrogen-bond networks .
- Bond Lengths : The C–S bond lengths in acetamide derivatives (e.g., 1.759 Å for Csp²–S in ) correlate with electronic effects from substituents. The target compound’s electron-withdrawing hydroxy groups may shorten C–S bonds, altering reactivity .
Biological Activity
N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 306.38 g/mol.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it interacts with various kinases and has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation.
- Antioxidant Activity : The presence of the hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties which may protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways associated with cell survival and death.
Table 1: Biological Activities of this compound
Case Studies
- Anticancer Studies : In vitro studies on MCF7 breast cancer cells indicated that this compound exhibited significant cytotoxic effects with an IC50 value of 1.88 µM. This suggests a promising avenue for further development as an anticancer agent.
- Neuroprotective Effects : Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's. This compound's ability to inhibit AChE could indicate potential neuroprotective properties.
- Inflammation Modulation : Studies have indicated that thieno[2,3-d]pyrimidines possess anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation through the modulation of cytokine release.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- ¹H NMR : Peaks at δ 12.50 ppm (NH) and δ 4.12 ppm (SCH₂) confirm structural motifs .
- Elemental Analysis : Validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° was reported for a related thienopyrimidinyl acetamide . Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, with dihedral angles between aromatic rings ranging from 42.25° to 67.84°, depending on substituents .
Table 2: Crystallographic Data Comparison
| Compound Variant | Space Group | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 4-Chlorophenyl derivative | P2₁/c | 42.25 | |
| 3-Chlorophenyl derivative | P2₁/c | 59.70–62.18 |
Q. How do structural modifications (e.g., sulfonyl or pyrimidinyl groups) impact biological activity?
Substituents on the pyrimidine ring and acetamide backbone influence target binding. For instance:
- Hydroxy groups : Enhance solubility and hydrogen-bonding interactions with enzymes (e.g., kinases) .
- Thioether linkages : Improve metabolic stability compared to ether analogs .
- Propan-2-yl groups : Increase hydrophobic interactions in binding pockets, as seen in similar thienopyrimidine derivatives .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) with SMILES/InChI keys (e.g., InChI=1S/C13H11Cl2N3O2S) to model interactions with targets like EGFR or COX-2 .
Q. How can contradictory biological activity data be resolved across studies?
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
Q. What computational approaches predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
